3-Methyl-4-nitropyridine N-oxide
Overview
Description
3-Methyl-4-nitropyridine N-oxide is an organic compound with the molecular formula C6H6N2O3. It is known for its applications in nonlinear optics and as a precursor in various chemical syntheses. The compound is characterized by its nitro group at the 4-position and a methyl group at the 3-position on the pyridine ring, with an N-oxide functional group.
Mechanism of Action
Target of Action
It’s known that the compound can affect the respiratory system .
Mode of Action
3-Methyl-4-nitropyridine 1-oxide, owing to the electronic “push-pull” property of the N-oxide bond, allows for substitution in the 4 position of donor as well as acceptor groups . The nitro group ensures dipole cancellation .
Pharmacokinetics
The pharmacokinetic properties of 3-Methyl-4-nitropyridine 1-oxide include high gastrointestinal absorption and a lack of permeability across the blood-brain barrier .
Result of Action
It’s known that the compound has been used in the synthesis of organic nonlinear optical materials .
Action Environment
The action of 3-Methyl-4-nitropyridine 1-oxide can be influenced by environmental factors. For instance, exposure to moist air or water may affect the compound . The compound is also sensitive to temperature, with a melting point of 136-138 °C .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve a variety of biochemical reactions .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-nitropyridine 1-oxide may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-nitropyridine 1-oxide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitropyridine N-oxide can be synthesized through the nitration of 3-methylpyridine-1-oxide. The process involves adding 3-methylpyridine-1-oxide to cold sulfuric acid, followed by the gradual addition of fuming nitric acid. The mixture is then heated to initiate the nitration reaction, resulting in the formation of this compound .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-4-nitropyridine N-oxide has several applications in scientific research:
Nonlinear Optics: It is used in the development of nonlinear optical materials due to its high nonlinear optical coefficients.
Acousto-Optic Devices: The compound is utilized in acousto-optic devices such as light deflectors and modulators.
Chemical Synthesis: It serves as a precursor in the synthesis of various organic compounds.
Biological Studies: The compound’s derivatives are studied for their potential biological activities.
Comparison with Similar Compounds
- 2-Methyl-4-nitropyridine 1-oxide
- 4-Chloropyridine N-oxide
- 4-Cyanopyridine N-oxide
- 3-Nitropyridine
Comparison: 3-Methyl-4-nitropyridine N-oxide is unique due to its specific substitution pattern, which imparts distinct electronic properties. Compared to 2-Methyl-4-nitropyridine 1-oxide, the position of the methyl group significantly affects the compound’s reactivity and applications. The presence of the nitro group at the 4-position and the N-oxide functional group further distinguishes it from other pyridine derivatives .
Properties
IUPAC Name |
3-methyl-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-5-4-7(9)3-2-6(5)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOURMYKACOBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148043 | |
Record name | 3-Methyl-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-98-2 | |
Record name | Pyridine, 3-methyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-nitropyridine 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168202 | |
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Record name | 3-Methyl-4-nitropyridine 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74203 | |
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Record name | 3-Methyl-4-nitropyridine 1-oxide | |
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Record name | 3-methyl-4-nitropyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.774 | |
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Record name | 5-METHYL-4-NITROPYRIDINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34OB5D19MK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-4-nitropyridine N-oxide?
A1: this compound has the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Various spectroscopic methods are employed to analyze this compound, including:
- Raman spectroscopy: Used to identify pressure-induced phase transitions in this compound crystals. []
- IR spectroscopy: Utilized to study the interactions between this compound molecules and different solvents during crystal growth. [, ]
- NMR spectroscopy:
Q3: Why is the dipole moment of this compound surprisingly low?
A: this compound possesses a smaller dipole moment than expected due to the competing electron-withdrawing nature of both the nitro and N-oxide groups. These groups create opposing electronic effects within the molecule, leading to a reduced overall dipole moment. [, , ]
Q4: What makes this compound a good candidate for nonlinear optical applications?
A: this compound exhibits promising nonlinear optical (NLO) properties, primarily due to its non-centrosymmetric crystal structure and the presence of the electron-donating methyl group and the electron-accepting nitro group, linked by a conjugated π-electron system. This electronic configuration results in significant second-order nonlinear susceptibility (χ(2)), making it suitable for applications like second harmonic generation (SHG). [, , , , , ]
Q5: How does this compound compare to other NLO materials in terms of efficiency?
A5: The second harmonic generation (SHG) efficiency of this compound has been found to be comparable to or even exceeding that of other well-known organic NLO materials like:
- Urea: this compound exhibits SHG efficiency on par with or exceeding urea in some molecular complexes. []
- 3-Methyl-4-nitropyridine-1-oxide (POM): Certain derivatives of this compound demonstrate SHG responses comparable to POM. []
- 2-methyl-2,4-dinitrophenyl aminopropanoate: The SHG efficiency of this compound is comparable to that of 2-methyl-2,4-dinitrophenyl aminopropanoate in specific molecular arrangements. []
- N-(4-nitrophenyl)-(S)-prolinol (NPP): Certain this compound-based zinc(II) complexes show SHG intensities between those of 3-Methyl-4-nitropyridine-1-oxide (POM) and NPP. []
Q6: What specific NLO phenomena have been studied in this compound crystals?
A6: Research has investigated various NLO phenomena in this compound, including:
- Second harmonic generation (SHG): this compound exhibits efficient SHG, both in collinear and noncollinear configurations. [, , ]
- Sum-frequency generation (SFG): this compound allows for phase-matched SFG processes. []
- Optical parametric amplification (OPA): this compound shows potential for OPA applications due to its high gain at specific wavelengths. []
Q7: How does pressure affect the structure and properties of this compound?
A7: Applying pressure to this compound crystals induces significant structural changes:
- Phase transitions: Raman spectroscopy reveals that the crystal undergoes multiple reversible phase transitions under pressure, impacting its physical and optical characteristics. []
- Negative linear compressibility (NLC): this compound displays an unusual NLC region at low pressures, meaning it expands along a specific direction when compressed, which then reverses at higher pressure due to changes in intermolecular bonding and nitro group rotation. []
- Modification of SHG efficiency: Density functional theory (DFT) calculations predict that both the pressure-induced structural changes and conformational distortions within the molecule affect its SHG efficiency. []
Q8: What challenges are associated with the crystal growth of this compound for NLO applications?
A8: Growing high-quality single crystals of this compound for optimal NLO performance presents some challenges:
- Solvent influence: The choice of solvent during crystal growth significantly impacts crystal quality. Acetone-water mixtures have been extensively studied, revealing a complex relationship between solvent composition, solubility, growth kinetics, and defect formation. [, ]
- Defect control: Minimizing defects is crucial for maximizing NLO efficiency. Techniques like gel growth using tetramethoxysilane (TMOS) are being explored to improve crystal quality and reduce defects. [, ]
Q9: How is computational chemistry used in research on this compound?
A9: Computational methods are essential for understanding and predicting the properties of this compound:
- DFT calculations: Employed to investigate the electronic structure, dipole moment, and the impact of pressure-induced structural changes on NLO properties. [, , ]
- Molecular modeling: Used to study the molecular geometry, charge distribution, and electrostatic potential around the molecule. []
- Elongation method: Applied to calculate linear and nonlinear optical properties by simulating the crystal packing effects on the molecular properties. [, ]
- Supermolecule approach: Used to evaluate the (hyper)polarizabilities of molecular clusters to estimate the bulk crystal properties. []
Q10: How do structural modifications of this compound influence its NLO properties?
A10: The research highlights the importance of the 'push-pull' effect for the NLO properties of this compound derivatives. Substituting different groups at the 4-position can either enhance or diminish the charge transfer and thus, the NLO response:
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